Product packaging for Queuosine(Cat. No.:CAS No. 57072-36-3)

Queuosine

カタログ番号: B110006
CAS番号: 57072-36-3
分子量: 409.4 g/mol
InChIキー: QQXQGKSPIMGUIZ-AEZJAUAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Queuosine Discovery and Characterization

The journey into understanding the complex world of post-transcriptional modifications led to the identification of this compound. This hypermodified nucleoside was first detected in Escherichia coli transfer RNA (tRNA) through research conducted between 1968 and 1969. nih.gov Initially, due to its unknown structure, it was simply designated "Nucleoside Q". wikipedia.org It was found in the tRNAs specific for the amino acids histidine, aspartic acid, asparagine, and tyrosine. wikipedia.org

Subsequent work throughout the 1970s focused on elucidating the structure and function of this unique molecule. myscience.ie Once its complex chemical structure was characterized, a formal name was proposed. Drawing an analogy to other nucleosides like guanosine (B1672433), "this compound" was derived from the sound of the letter 'Q', with its corresponding nucleobase being named "queuine". wikipedia.org This discovery opened a new avenue of research into the biological roles of modified nucleosides and their impact on cellular processes. myscience.ie Decades of investigation have since mapped out its intricate synthesis pathway and established its importance in biology. nih.gov Recently, in a significant breakthrough, scientists identified the human gene SLC35F2 as the transporter responsible for allowing this compound to enter cells, solving a long-standing mystery of how this vital micronutrient is absorbed. myscience.iebioengineer.org

Distribution and Conservation of this compound Modification Across Life Domains

This compound (Q) is a testament to evolutionary conservation, being widely distributed across two of the three domains of life: Bacteria and Eukarya. pnas.orgpnas.orgportlandpress.com However, it is notably absent in the third domain, Archaea, which instead utilizes a related 7-deazaguanine (B613801) derivative known as archaeosine (B114985) in a different position within their tRNAs. wikipedia.orgnih.gov

In both bacteria and eukaryotes, this compound is consistently found at the wobble position (position 34) of the anticodon in tRNAs that recognize codons with a GUN sequence (where N can be any nucleotide). nih.gov This corresponds to the tRNAs for the amino acids asparagine (Asn), aspartic acid (Asp), histidine (His), and tyrosine (Tyr). wikipedia.orgwikipedia.orgnih.gov

Despite its conserved presence, the origin of this compound differs fundamentally between these domains. nih.gov

Bacteria: Most bacteria are capable of de novo synthesis of this compound. pnas.orgnih.gov This is a complex, multi-step enzymatic pathway that begins with the precursor molecule guanosine triphosphate (GTP). nih.govnih.gov A series of enzymes, including FolE, QueC, QueD, QueE, and QueF, are involved in creating the precursor base, preQ1 (7-aminomethyl-7-deazaguanine). portlandpress.comnih.govnih.gov This precursor is then inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT) and further modified to form the final this compound. nih.govnih.gov Some bacteria that cannot produce this compound de novo have developed salvage pathways, importing precursors from their environment. pnas.orgnih.govmit.edu

Eukaryotes: Eukaryotes, including plants and animals, lack the genes for de novo synthesis and are entirely dependent on external sources for queuine (B138834), the base of this compound. nih.govpnas.orgnih.gov They must acquire it as a micronutrient from their diet or from the metabolic activity of their gut microbiota. nih.govnih.govnih.gov Once salvaged, the queuine base is directly inserted into the specific tRNAs in a single-step exchange reaction, replacing a guanine (B1146940) at the wobble position. portlandpress.comnih.gov This reaction is catalyzed by a heterodimeric eukaryotic tRNA-guanine transglycosylase (eTGT) enzyme complex, composed of the QTRT1 and QTRT2 subunits. nih.gov

This divergent strategy for obtaining and incorporating the same crucial modification underscores its vital role in cellular function across different life forms. portlandpress.com

Table 1: Distribution and Acquisition of this compound Across Life Domains

Domain Presence of this compound Acquisition Method Key Enzymes/Pathways
Bacteria Widespread Primarily de novo synthesis from GTP; some salvage pathways exist. pnas.orgnih.govnih.gov De novo pathway involves FolE, QueC, QueD, QueE, QueF, TGT, QueA, QueG/H. nih.gov Salvage pathways may use transporters like YhhQ. pnas.orgnih.gov
Eukarya Widespread (except some yeasts like S. cerevisiae) wikipedia.org Exclusively through salvage from diet or gut microbiota. nih.govnih.gov Catalyzed by the eukaryotic TGT (eTGT) complex (QTRT1 and QTRT2). nih.gov
Archaea Absent N/A (Synthesize the related archaeosine instead). wikipedia.orgnih.gov Archaeosine has a distinct biosynthesis pathway. nih.gov

Biological Significance of tRNA Modifications in Cellular Processes

The biological significance of tRNA modifications can be broadly categorized as follows:

Structural Stability and Folding: Many modifications, particularly those in the core or "elbow" region of the tRNA molecule (like the D-loop and T-loop), are essential for establishing and maintaining the correct L-shaped tertiary structure. tandfonline.comnih.govnih.gov Methylations, for example, can prevent incorrect base pairing, ensuring the molecule folds into its functionally active conformation. nih.govnih.gov This structural integrity is a prerequisite for all subsequent tRNA functions, including aminoacylation and interaction with the ribosome. nih.gov A properly folded tRNA is also more resistant to degradation. researchgate.net

Translation Accuracy and Efficiency: Modifications located in the anticodon loop, especially at the wobble position (34) and position 37 (just 3' to the anticodon), play a direct and crucial role in the decoding process. tandfonline.comacs.org this compound at position 34 is a prime example. wikipedia.org These modifications fine-tune codon-anticodon interactions, ensuring that the ribosome selects the correct aminoacyl-tRNA. tandfonline.comnih.gov They enhance the accuracy of translation and can prevent ribosomal frameshifting, which would otherwise lead to the synthesis of non-functional proteins. nih.govfrontiersin.org The presence of this compound allows for more efficient translation of its corresponding codons. researchgate.net

Regulation of Gene Expression: The state of tRNA modification can dynamically regulate the rate of protein synthesis. nih.gov Since eukaryotes like mammals obtain queuine as a micronutrient, the level of this compound modification in tRNAs can be influenced by diet and the gut microbiome. nih.govnih.gov This provides a direct link between nutrient availability and the control of gene expression at the translational level. nih.gov A deficiency in this compound modification can slow the rate of translation at specific codons, leading to an accumulation of unfolded proteins and triggering cellular stress responses, such as the unfolded protein response (UPR). wikipedia.orgnih.gov Furthermore, some modifications can protect tRNAs from cleavage by ribonucleases, thereby influencing the cellular pool of tRNA-derived fragments, which are themselves emerging as important regulatory molecules. sigmaaldrich.com

In essence, tRNA modifications act as a sophisticated regulatory layer, greasing the wheels of the translation machinery to ensure proteins are synthesized accurately and efficiently, and allowing the cell to modulate protein production in response to internal and external cues. tandfonline.comfrontiersin.org

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Symbol
This compound Q
Queuine q
Guanine G
Guanine Triphosphate GTP
7-aminomethyl-7-deazaguanine preQ1
7-cyano-7-deazaguanine preQ0
Archaeosine
Adenosine A
Cytidine C
Uridine U
Mannosyl-queuosine manQ
Galactosyl-queuosine galQ

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N5O7 B110006 Queuosine CAS No. 57072-36-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

57072-36-3

分子式

C17H23N5O7

分子量

409.4 g/mol

IUPAC名

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1

InChIキー

QQXQGKSPIMGUIZ-AEZJAUAXSA-N

SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

異性体SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

正規SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O

同義語

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;  _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine;  _x000B_Q (nucleoside);  Queuosine; 

製品の起源

United States

Biosynthesis and Acquisition of Queuosine

De Novo Biosynthesis Pathway in Prokaryotes

The synthesis of queuosine in bacteria is a multi-step process that begins with a common cellular metabolite, guanosine (B1672433) triphosphate (GTP), and culminates in the modification of the tRNA molecule itself. nih.gov

Initial Steps: GTP to PreQ1 Precursors

The journey to this compound commences with GTP, which undergoes a series of enzymatic transformations to yield the key intermediate, 7-aminomethyl-7-deazaguanine, also known as preQ1. nih.govoup.com The initial reaction is catalyzed by GTP cyclohydrolase I (encoded by the folE gene), which converts GTP to 7,8-dihydroneopterin-3'-triphosphate. researchgate.net This marks the entry point into a pathway that diverges from folate biosynthesis. Subsequent enzymatic steps lead to the formation of another crucial precursor, 7-cyano-7-deazaguanine (preQ0). oup.comnih.gov

Enzymatic Conversions: QueD, QueE, QueC, QueF, FolE

A dedicated suite of enzymes, often encoded in a single operon, meticulously remodels the GTP-derived intermediate. portlandpress.comnih.gov The conversion of the GTP precursor to preQ0 involves the sequential action of QueD, QueE, and QueC. nih.govnih.gov Specifically, QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase) and QueE (7-carboxy-7-deazaguanine synthase) are involved in forming the 7-deazaguanine (B613801) core. nih.gov QueC then acts as a preQ0 synthase. nih.gov The final step in the synthesis of the free base precursor is the reduction of the nitrile group of preQ0 to the aminomethyl group of preQ1, a reaction catalyzed by the NADPH-dependent reductase QueF. oup.comresearchgate.net The involvement of these enzymes—FolE, QueD, QueE, QueC, and QueF—is essential for the production of preQ1. nih.gov

EnzymeGeneFunction in this compound Biosynthesis
GTP cyclohydrolase I folECatalyzes the initial conversion of GTP. nih.gov
6-carboxy-5,6,7,8-tetrahydropterin synthase queDInvolved in the formation of the 7-deazaguanine core structure. nih.govnih.gov
7-carboxy-7-deazaguanine (B3361655) (CDG) synthase queEParticipates in the synthesis of the 7-deazaguanine intermediate. nih.govnih.gov
preQ0 synthase queCCatalyzes the formation of the preQ0 precursor. nih.govnih.gov
preQ0 reductase queFReduces preQ0 to preQ1. nih.govresearchgate.net

tRNA-Guanine Transglycosylase (TGT)-Mediated Insertion of Precursors into tRNA

Once synthesized, the preQ1 base is inserted into the wobble position (position 34) of tRNAs with GUN anticodons, which include those for asparagine, aspartic acid, histidine, and tyrosine. researchgate.netresearchgate.net This crucial step is mediated by the enzyme tRNA-guanine transglycosylase (TGT). researchgate.net TGT catalyzes a base-exchange reaction, where the original guanine (B1146940) at position 34 is excised and replaced with preQ1. researchgate.netresearchgate.net In bacteria, TGT functions as a homodimer and specifically uses preQ1 as its substrate. pnas.orgnih.gov While preQ1 is the preferred substrate, bacterial TGT can also incorporate preQ0 into tRNA, particularly in the absence of preQ1. oup.comnih.gov

Terminal Modifications: Epoxythis compound Formation by QueA and Reduction by QueG/QueH

The modification process does not end with the insertion of preQ1. The preQ1-modified tRNA undergoes two further enzymatic steps to become the mature this compound-containing tRNA. First, the enzyme QueA, an S-adenosylmethionine:tRNA ribosyltransferase-isomerase, modifies the exocyclic aminomethyl group of the inserted preQ1 to form epoxythis compound (oQ). nih.govresearchgate.net

The final step is the reduction of the epoxythis compound intermediate to this compound. nih.gov This reaction is catalyzed by an epoxythis compound reductase. Interestingly, two different, non-homologous enzymes can perform this function. QueG is a cobalamin-dependent enzyme that catalyzes this reduction. nih.gov However, many bacteria that lack the queG gene possess an alternative enzyme, QueH, a member of the DUF208 protein family. nih.govnih.gov QueH is a unique metalloenzyme containing an iron-sulfur cluster and is cobalamin-independent. nih.govnih.govebi.ac.uk The existence of both QueG and QueH demonstrates a case of non-orthologous replacement for a critical biosynthetic step. nih.gov

Genetic Regulation of Prokaryotic this compound Synthesis

The synthesis of this compound is a metabolically expensive process, and therefore, its production is tightly regulated to match cellular needs. nih.gov This regulation occurs primarily at the genetic level, controlling the expression of the biosynthetic genes.

A primary mechanism for regulating the this compound biosynthetic pathway in many bacteria is through a class of cis-regulatory mRNA elements known as riboswitches. nih.govwikipedia.org Specifically, the preQ1 riboswitch is found in the 5' untranslated region of mRNAs that encode for this compound biosynthesis and transport proteins. nih.govlbl.gov

This riboswitch functions by directly binding to the preQ1 intermediate. wikipedia.org When preQ1 concentrations are high, it binds to the riboswitch's aptamer domain. This binding induces a conformational change in the mRNA's secondary structure. nih.gov This structural rearrangement can lead to one of two regulatory outcomes. In some cases, it causes the formation of a terminator hairpin, leading to premature termination of transcription. wikipedia.org In other instances, it can sequester the Shine-Dalgarno sequence, blocking ribosome binding and thus inhibiting the initiation of translation. wikipedia.orgnih.gov This "OFF-switch" mechanism ensures that the cell ceases to produce the this compound biosynthetic enzymes when the precursor is already abundant, thereby conserving cellular resources. nih.gov

Role of Phage Genomes in this compound Biosynthesis Genes

Genes for the biosynthesis of this compound are not exclusive to bacteria; they have also been identified within the genomes of bacteriophages, the viruses that infect bacteria. wikipedia.orgasm.org The presence of these genes in phages points to a sophisticated evolutionary arms race between phages and their bacterial hosts. oup.com Phage genomes can harbor a suite of genes analogous to the bacterial this compound pathway, including folE, queD, queC, and queE, which are sufficient to synthesize the this compound precursor, 7-cyano-7-deazaguanine (preQ₀). oup.comnih.gov

However, instead of modifying tRNA, these phage-encoded enzymes are part of a mechanism to modify the phage's own DNA. nih.gov This process involves the insertion of 7-deazaguanine derivatives into the phage genome. nih.gov This modification is a protective measure, rendering the phage DNA resistant to degradation by the host cell's restriction enzymes, which are a key part of the bacterial anti-phage defense system. nih.govnih.gov The specific collection of this compound biosynthesis genes can differ among various phages. nih.gov For instance, some phage genomes utilize a TGT paralog, now named DpdA, which is specifically involved in this DNA modification process. nih.gov This strategic appropriation of the this compound pathway highlights its critical role in the lifecycle and survival of certain bacteriophages.

Bacterial Salvage Pathways for this compound Precursors

While many bacteria can synthesize this compound de novo, it is a metabolically expensive process. nih.gov Consequently, many bacterial species have developed salvage pathways to acquire this compound precursors from their environment, which is an energetically favorable alternative. nih.govnih.gov These pathways rely on specific transporters to import precursors such as 7-cyano-7-deazaguanine (preQ₀) and 7-aminomethyl-7-deazaguanine (preQ₁). nih.govnih.gov

Several families of transporters are implicated in this process. In Escherichia coli, the transporter YhhQ, a member of the COG1738 protein family, is known to import both preQ₀ and preQ₁. nih.govpnas.orgmit.edu In other bacteria, particularly Gram-positive species, members of the energy-coupling factor (ECF) transporter family, such as QueT and QrtT, are predicted to be involved in the salvage of these 7-deazapurine compounds. nih.govpnas.org Research has also identified several other transporter families capable of evolving to transport this compound precursors, including ureide permeases, proteins from the hemolysin III family, and members of the Major Facilitator Superfamily (MFS). nih.gov

Interestingly, some bacteria have evolved pathways to salvage queuine (B138834) (q), the nucleobase that eukaryotes use. This suggests a direct competition for this micronutrient within environments like the human gut. pnas.orgpnas.org Two distinct pathways have been characterized in pathogenic and commensal bacteria:

A pathway mimicking the eukaryotic system is found in the intracellular pathogen Chlamydia trachomatis. It uses YhhQ and a tRNA-guanine transglycosylase (TGT) homolog that has adapted to directly use queuine as a substrate. pnas.orgmit.edupnas.org

A different pathway exists in gut bacteria such as Clostridioides difficile. These organisms can salvage queuine and convert it back to preQ₁ in a previously unknown reaction catalyzed by a novel queuine lyase, which is part of the radical-SAM enzyme family. pnas.orgmit.edupnas.org

Table 1: Examples of Bacterial Transporters for this compound Precursors

Transporter Family/NameOrganism ExampleSubstrate(s)
COG1738 (YhhQ) Escherichia colipreQ₀, preQ₁
ECF (QueT/QrtT) Gram-positive bacteria7-deazapurines
Ureide Permease (PF07168) Acidobacteriota bacteriumpreQ₀, preQ₁
Hemolysin III Family (PF03006) Bifidobacterium brevepreQ₀, preQ₁
Major Facilitator Superfamily (PF07690) Bartonella henselaepreQ₀, preQ₁

Salvage and Acquisition Mechanisms in Eukaryotes

Eukaryotic organisms, including animals, plants, and fungi, are incapable of synthesizing this compound de novo as they lack the necessary biosynthetic pathway. nih.govacs.org This makes them auxotrophic for this critical molecule. Consequently, eukaryotes must rely entirely on salvaging the queuine base from external sources to modify their tRNAs. pnas.orgnih.gov

Exogenous Sourcing of Queuine from Diet and Microbiota

The primary sources of queuine for eukaryotes are the diet and the resident gut microbiota. nih.govnih.govnih.gov Eubacteria are the sole natural producers of queuine, making the gut microbiome a vital factory for this nutrient for the host. pnas.orgnih.govufl.edu Evidence shows that mammals, including humans, depend on their gut flora and dietary intake to obtain the queuine necessary for modifying their tRNAs. nih.gov The importance of this microbial supply is highlighted by the direct competition for queuine precursors between the host and gut bacteria. pnas.org

Queuine has been detected in a variety of common food products, making diet a direct route of acquisition. nih.gov Once absorbed, specific transport mechanisms are required to move queuine into the cells where it is needed. Recently, the gene SLC35F2 was identified as encoding the first known human transporter for moving queuine into cells, providing a crucial link between diet, the microbiome, and cellular health. ufl.edu

Table 2: Examples of Dietary Sources Containing Queuine

CategorySource Examples
Dairy Milk
Vegetables Tomatoes, Wheat
Fruits Coconuts
Animal Products Various animal tissues
Note: This table provides examples based on general findings that queuine is present in various plant and animal food products. nih.govnih.gov

Eukaryotic tRNA-Guanine Transglycosylase (eTGT) Activity and Subunit Composition (QTRT1, QTRT2/QTRTD1)

The enzyme responsible for incorporating queuine into eukaryotic tRNA is the eukaryotic tRNA-guanine transglycosylase (eTGT). acs.org Unlike its bacterial counterpart, which is a homodimer, the eukaryotic enzyme is a heterodimer. nih.govnih.gov This complex is composed of two distinct subunits:

QTRT1 (Queuine tRNA-ribosyltransferase catalytic subunit 1): This is the catalytic subunit that contains the active site and performs the base-exchange reaction. nih.govuniprot.org

A major functional difference between the bacterial and eukaryotic enzymes is their substrate specificity. While bacterial TGT incorporates the precursor preQ₁, the eukaryotic eTGT directly inserts the fully formed queuine base into the tRNA anticodon. nih.govoup.comebi.ac.uk The catalytic mechanism of eTGT is a sequential bi-bi reaction, where the binding of queuine to the enzyme is a prerequisite that triggers the subsequent reaction with the tRNA molecule. rsc.org

Table 3: Comparison of Bacterial TGT and Eukaryotic eTGT

FeatureBacterial TGT (bTGT)Eukaryotic TGT (eTGT)
Subunit Structure HomodimerHeterodimer (QTRT1 + QTRT2)
Primary Substrate preQ₁ (7-aminomethyl-7-deazaguanine)Queuine (q)
Function Inserts preQ₁ into tRNA; further modification to Q occurs on the tRNA.Directly inserts queuine into tRNA, forming this compound-modified tRNA.
Catalytic Subunit(s) Both subunits are catalytic.QTRT1 is the sole catalytic subunit.

Incorporation of Queuine into Cytosolic and Mitochondrial tRNAs

In eukaryotes, queuine is incorporated at the wobble position (position 34) of the anticodon loop in tRNAs that have a GUN anticodon sequence. nih.govacs.org This modification is specific to the tRNAs for four amino acids: aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr). nih.gov The modification occurs in both cytosolic and mitochondrial tRNAs. acs.org

The eTGT enzyme complex, consisting of the QTRT1 and QTRT2 subunits, is found in the cytoplasm. researchgate.net Studies also show that the complex is associated with the outer mitochondrial membrane. nih.govresearchgate.net This localization facilitates the modification of tRNAs destined for both the cytosol and the mitochondria. This compound-modified aspartyl tRNA has been specifically identified in the mitochondria of rats and opossums. nih.gov

In certain organisms like the protozoan parasite Trypanosoma brucei, which lacks mitochondrial tRNA genes and must import all its mitochondrial tRNAs from the cytosol, there is a preferential import of this compound-modified tRNAs into the mitochondrion. nih.govoup.com This suggests that the Q-modification may play a particularly important role in regulating mitochondrial protein synthesis. oup.com

Intracellular Queuine Salvage from tRNA Turnover Products

In addition to acquiring queuine from external sources, eukaryotic cells have an internal salvage pathway to recycle queuine from the natural turnover of their own tRNA. nih.govnih.gov The degradation of Q-containing tRNAs releases several products, including the this compound nucleoside (Q), this compound-5'-monophosphate (Q-5'MP), and this compound-3'-monophosphate (Q-3'MP). nih.gov

For the queuine base to be reused by eTGT, it must first be liberated from these breakdown products. nih.gov This requires the action of specific nucleosidases or nucleotidases. nih.gov A family of proteins known as DUF2419 has been identified as playing a key role in this process. The yeast enzyme Qng1, a member of this family, has been shown to salvage queuine by hydrolyzing this compound-5'-monophosphate to release the free base. acs.orgnih.gov Furthermore, there is evidence suggesting that the eukaryotic TGT accessory subunit, QTRT2, may also participate in this salvage pathway, potentially by helping to generate free queuine from this compound monophosphate (QMP). nih.gov

Comparative Analysis of this compound Metabolic Pathways Across Organisms

The metabolic pathways leading to the formation of this compound (Q)-modified tRNA exhibit striking differences across the domains of life—Bacteria, Archaea, and Eukarya. These differences primarily revolve around the capacity for de novo synthesis versus the reliance on salvage pathways.

Bacteria Most bacteria are capable of synthesizing this compound de novo, starting from guanosine-5'-triphosphate (GTP). oup.comnih.gov This complex pathway involves several enzymatic steps to produce key intermediates. oup.combiorxiv.org GTP is first converted to 7-cyano-7-deazaguanine (preQ₀) by the sequential action of enzymes including GTP cyclohydrolase I, QueD, QueE, and QueC. oup.comnih.gov PreQ₀ is then reduced by QueF to 7-aminomethyl-7-deazaguanine (preQ₁). oup.com The bacterial tRNA-guanine transglycosylase (TGT), which functions as a homodimer, then excises the guanine at the wobble position (G34) of target tRNAs (those for Asp, Asn, His, and Tyr) and inserts the precursor base preQ₁. oup.comnih.govplos.org The modification is completed on the tRNA, where preQ₁ is further converted to this compound. plos.org

While de novo synthesis is common, some bacteria have evolved to rely on salvage pathways. nih.govpnas.org For instance, the intracellular pathogen Chlamydia trachomatis lacks the genes for de novo synthesis but possesses a TGT homolog that has adapted to directly salvage and incorporate queuine, mimicking the eukaryotic pathway. nih.govpnas.org In another variation, bacteria like Clostridioides difficile can salvage queuine but utilize a novel queuine lyase, a radical-SAM enzyme, to convert it back into preQ₁, the substrate required by its bacterial-type TGT. nih.govpnas.org

Eukarya In stark contrast to bacteria, eukaryotes are incapable of de novo this compound synthesis. oup.compnas.org They are entirely dependent on external sources, obtaining the queuine base from their diet or the gut microbiota. wikipedia.orgnih.gov Consequently, eukaryotes rely exclusively on a salvage pathway. nih.gov The salvaged queuine is directly incorporated into the wobble position of the corresponding tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr). nih.gov This insertion is catalyzed by the eukaryotic TGT (eTGT), which is structurally different from its bacterial counterpart. The eTGT is a heterodimer, composed of the catalytic subunit QTRT1 and the accessory subunit QTRT2. oup.comnih.gov This enzyme directly inserts the mature queuine base, yielding the final Q-tRNA in a single step. nih.gov

Archaea The this compound modification is generally absent in Archaea. wikipedia.org Instead, they typically possess a related hypermodified 7-deazaguanine derivative known as archaeosine (B114985), which is found in a different position within the tRNA molecule. wikipedia.org However, genomic analyses have revealed exceptions to this rule. Genomes from certain archaeal lineages, particularly within the DPANN superphylum and some Euryarchaeota (e.g., Methanosarcinales), have been found to contain genes for a bacterial-like this compound biosynthesis pathway, including homologs of QueA, QueH, and TGT. researchgate.netresearchgate.net This suggests that some archaea have acquired the capacity for this compound synthesis, likely through horizontal gene transfer from bacteria. nih.gov

Table 2: Comparative Overview of this compound Metabolic Pathways

FeatureBacteriaEukaryaArchaea
Primary PathwayDe novo synthesis; some utilize salvage pathways. oup.compnas.orgExclusively salvage. oup.comGenerally absent; some lineages possess a bacterial-like de novo pathway. wikipedia.orgresearchgate.net
Starting MetaboliteGuanosine-5'-triphosphate (GTP) for de novo synthesis. wikipedia.orgQueuine (salvaged). nih.govnih.govGTP (in lineages with the pathway). researchgate.net
Key IntermediatespreQ₀, preQ₁. oup.comNone (direct incorporation). nih.govLikely preQ₀, preQ₁ (in relevant lineages). researchgate.net
Key Enzyme (TGT)Homodimer; inserts preQ₁. nih.govplos.orgHeterodimer (QTRT1/QTRT2); inserts queuine. oup.comHomologs of bacterial TGT present in some genomes. researchgate.net
Source of BaseSynthesized internally.Diet and gut microbiota. wikipedia.orgSynthesized internally (in relevant lineages).

Molecular Mechanisms of Queuosine in Translational Control

Queuosine-Mediated Codon Recognition and Decoding Fidelity

The modification of guanine (B1146940) to this compound at the wobble position of the tRNA anticodon is a critical determinant of how the genetic code is read. It enhances the precision of translation by refining codon recognition and preventing errors in protein synthesis. wikipedia.orgresearchgate.net

The wobble position, the first nucleotide of the tRNA's anticodon (position 34), pairs with the third nucleotide of the mRNA's codon. wikipedia.orgwikipedia.org This interaction is less stringent than the standard Watson-Crick base pairing observed for the first two codon positions, allowing for "wobble" and enabling a single tRNA to recognize multiple codons. wikipedia.orgnih.govyoutube.com this compound, as a modification at this crucial site, improves the accuracy of this process compared to its unmodified counterpart, guanosine (B1672433). wikipedia.org

The presence of this compound helps to resolve ambiguity in codon reading. nih.gov While an unmodified guanosine at the wobble position (G34) shows a strong preference for pairing with cytosine (C) over uracil (B121893) (U) at the third codon position, this compound-modified tRNAs (Q34) can recognize both U- and C-ending codons more efficiently. nih.govoup.com This chemical alteration ensures a more precise and balanced decoding of synonymous codons.

This compound is found in tRNAs that have a GUN anticodon sequence (where N can be any nucleotide), which decode the NAY family of codons (NAC and NAU). portlandpress.comnih.gov The modification of G to Q at the wobble position expands the codon recognition capabilities of these tRNAs. nih.gov Specifically, it allows the GUN anticodon to effectively read both NAC and the corresponding NAU codons. nih.govresearchgate.net

Research has shown that in the absence of this compound, tRNAs with a G34 anticodon decode C-ending codons (NAC) efficiently but are less effective at decoding U-ending codons (NAU). nih.gov The presence of this compound equilibrates this decoding preference. nih.govnih.gov For example, tRNAHis with an unmodified GUG anticodon prefers the CAC codon, while the Q-modified version shows little preference between CAC and CAU. portlandpress.com This is crucial because NAU codons often lack their own specific cognate tRNAs and rely on the Q-modified GUN tRNAs for proper translation. nih.gov

Maintaining the correct reading frame is essential for synthesizing a functional protein. portlandpress.com Ribosomal frameshifting, a process where the ribosome shifts its reading frame by a number of nucleotides not divisible by three, can lead to the production of non-functional or aberrant proteins. wikipedia.org

The this compound modification has been shown to be important for preventing such errors. nih.govresearchgate.net Specifically, the presence of Q in the anticodon helps to prevent ribosome slippage and +1 programmed frameshifting, particularly at NAU codons. nih.govresearchgate.net By ensuring the stability and correct pairing between the codon and anticodon, this compound helps to lock the ribosome into the correct reading frame, thus preserving the integrity of the translated protein. portlandpress.comresearchgate.net

Nonsense codons, or stop codons (UAA, UAG, and UGA), signal the termination of translation. wikipedia.org However, under certain conditions, the ribosome can misread a stop codon and continue translation, a phenomenon known as nonsense codon readthrough. This results in an extended, and typically non-functional, protein.

This compound plays a role in preventing such readthrough events. Studies involving tRNATyr, which can decode the tyrosine codons UAC and UAU, have demonstrated this effect. The this compound-modified form of tRNATyr (tRNATyr(Q34)) effectively suppresses the readthrough of stop codons. portlandpress.com In contrast, the unmodified version (tRNATyr(G34)) is more prone to allowing it. portlandpress.com Furthermore, the glycosylated form of this compound, galactosyl-queuosine (galQ), found in tRNATyr, has also been shown to suppress stop codon readthrough. glycopedia.euu-tokyo.ac.jp This indicates that Q and its derivatives contribute to the fidelity of translation termination.

Impact on Ribosomal Dynamics and Translational Speed

Beyond ensuring accuracy, this compound also influences the efficiency and speed of the translation process. It achieves this by modulating the complex interactions between the tRNA, the mRNA codon, and the ribosome.

The chemical structure of this compound affects the geometry and rigidity of the anticodon loop, which in turn influences its interaction with the mRNA codon within the ribosome's decoding center. nih.gov The presence of Q alters the codon-anticodon pairing strength. embopress.org In vitro studies have shown that Q-U pairings are significantly more stable than G-U wobble pairs, while pairings with C are slightly destabilized. nih.gov

This modulation of interaction strength directly impacts the speed of translation. nih.govembopress.org The absence of this compound can lead to ribosome stalling and a slowdown in translation, particularly at NAU codons that are dependent on Q-modified tRNAs for efficient decoding. nih.govnih.govembopress.org Conversely, the presence of Q can enhance the decoding speed of certain codons. nih.govresearchgate.net For instance, in some contexts, Q modification increases the translational speed of C-ending codons for histidine and aspartic acid. oup.comresearchgate.net The effect of this compound on translational speed can be organism-specific, sometimes accelerating the reading of U-ending codons and at other times C-ending codons. nih.govoup.com This fine-tuning of translational velocity is critical for cellular homeostasis, as dysregulation can lead to protein misfolding and cellular stress. wikipedia.orgnih.gov

Influence on Translational Elongation Rates for Cognate and Near-Cognate Codons

The presence of this compound in the anticodon loop significantly influences the rate of translational elongation, with distinct effects on cognate and near-cognate codons, as well as on synonymous codons ending in cytosine (C) or uracil (U).

Research using ribosome profiling has demonstrated that the absence of this compound leads to a general slowdown in the translation of its cognate codons (NAU and NAC). nih.gov In human cell lines, queuine (B138834) depletion resulted in increased ribosome density at all this compound-decoded codons (Asp, Tyr, His, and Asn), indicating a reduced translational speed. nih.gov Specifically, the modification appears to be more critical for the efficient decoding of NAU codons, which lack a perfect Watson-Crick pairing and rely on the G:U wobble. nih.govoup.com In the absence of Q, unmodified G34-tRNAs show a strong preference for NAC codons, while Q-modified tRNAs can decode both NAC and NAU codons more efficiently, effectively balancing the translation rates between the two. oup.comoup.com

Studies in Schizosaccharomyces pombe revealed that this compound modification enhances the translational speed of C-ending codons for aspartate (GAC) and histidine (CAC) while decreasing the speed for U-ending codons for asparagine (AAU) and tyrosine (UAU), thereby equilibrating the genome-wide translation of these synonymous codons. nih.gov Conversely, other studies in human cells suggest that in the absence of Q, the translation of U-ending codons is slowed more severely than that of C-ending codons for most Q-family tRNAs. nih.govembopress.org

Furthermore, the lack of this compound not only affects cognate codon reading but also impacts near-cognate decoding. A reduced translation speed has been observed at near-cognate codons for glutamate (B1630785) (GAA, GAG) and lysine (B10760008) (AAA, AAG) in cells lacking this compound. nih.gov This translational delay is thought to be a consequence of the ribosome's error-correcting mechanisms being triggered by the misreading of near-cognate codons by unmodified (Guanine-containing) tRNAs. nih.gov The modification also helps prevent +1 frameshifting at NAU codons, thereby maintaining the correct reading frame. nih.govresearchgate.net

Table 1: Effect of this compound (Q) on Translational Elongation Speed

Organism/System Codon Type Effect of Q-modification Research Finding
Human Cell Lines Cognate (Asp, Tyr, His, Asn) Accelerates translation Absence of Q increases ribosome density at these codons, indicating slower translation. nih.gov
Human Cell Lines Synonymous (U-ending vs C-ending) Accelerates U-ending codons more significantly U-ending codons were slowed more severely than C-ending codons in the absence of Q. nih.govembopress.org
S. pombe Cognate (His-CAC, Asp-GAC) Increases translational speed Ribosome profiling showed lower A-site occupancy for these codons with Q-modification.
S. pombe Cognate (Asn-AAU, Tyr-UAU) Decreases translational speed Ribosome profiling showed higher A-site occupancy for these codons with Q-modification. nih.gov
Human Cell Lines Near-Cognate (Glu, Lys) Affects translational speed Reduced translation speed observed at Glu (GAA, GAG) and Lys (AAA, AAG) codons in Q-deficient cells. nih.gov
General NAU Codons Prevents frameshifting Q modification prevents ribosome slippage and +1 frameshifting at NAU codons. nih.govresearchgate.net

This compound's Role in Codon Usage Bias and Translational Efficiency Optimization

Codon usage bias refers to the unequal use of synonymous codons for a given amino acid. This compound modification is a key factor in the co-evolution of codon usage and the tRNA pool to optimize translational efficiency. nih.govwikipedia.org The modification allows the translational machinery to adapt to the availability of nutrients (queuine) from the diet and microbiota. nih.gov

A "kinetic competition model" has been proposed to explain how this compound influences codon selection. nih.govresearchgate.net This model suggests that the presence of Q at the wobble position provides a selective advantage for C-ending codons (NAC) over U-ending codons (NAU) by increasing the accuracy of translation. nih.gov The Q-modified tRNA has an increased binding affinity for the C-ending codon, leading to more accurate translation. nih.gov This accuracy-driven selection can influence the codon usage patterns observed in the genomes of organisms like Drosophila. nih.gov

By equilibrating the decoding of NAC and NAU codons, this compound ensures that genes rich in either type of codon can be translated efficiently. oup.comoup.com In the absence of Q, G34-tRNAs decode NAC codons efficiently via standard Watson-Crick pairing but are less efficient at decoding NAU codons through wobble pairing. nih.gov The Q modification appears to stabilize the interaction with U-ending codons, thus reducing this bias and optimizing the translation of a broader set of transcripts. oup.comnih.gov This is particularly important for the translation of specific sets of mRNAs, such as those involved in stress responses, which may have a biased codon usage. nih.gov

Interplay with Other tRNA Modifications in Translational Regulation

The function of this compound in translational control is not isolated; it interacts with other modifications within the tRNA molecule. A significant example of this interplay is the relationship between this compound at position 34 (Q34) and the methylation of cytosine at position 38 (m5C38) in the anticodon loop of tRNA-Asp. nih.govnih.govoup.com

The m5C38 modification is catalyzed by the enzyme Dnmt2 (DNA methyltransferase-2). nih.govnih.gov Research in both the fission yeast Schizosaccharomyces pombe and mammalian cells has shown that the presence of Q34 in tRNA-Asp strongly stimulates the activity of Dnmt2, leading to increased levels of m5C38 methylation. embopress.orgnih.govoup.com In cell culture, when queuine is depleted from the medium, not only does the level of Q-tRNA decrease, but the level of m5C38 on tRNA-Asp also becomes significantly reduced. embopress.org

This crosstalk between Q34 and m5C38 has combined effects on translation. The absence of both modifications in queuine-depleted cells affects the translational speed at both Q-decoded codons and near-cognate codons. nih.gov For instance, in the specific case of tRNA-Asp, the concomitant reduction of Q34 and m5C38 resulted in a slower translation of the GAC codon. nih.govembopress.org Like this compound, the m5C38 modification also contributes to translational accuracy by helping to discriminate against near-cognate tRNAs. oup.com Therefore, the coordinated presence of both modifications ensures optimal speed and fidelity for the translation of aspartate codons, highlighting a sophisticated mechanism of translational fine-tuning through the interplay of different tRNA modifications. nih.govnih.gov

Physiological and Cellular Roles of Queuosine

Queuosine in Cellular Stress Responses

The modification of tRNA with this compound is not merely a structural embellishment but a dynamic regulatory mechanism that allows cells to adapt and survive various stress conditions.

Regulation of Oxidative Stress Response Pathways

This compound is a significant factor in the cellular defense against oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). nih.gov Studies in the eukaryotic parasite Entamoeba histolytica have shown that its precursor, queuine (B138834), protects the parasite against oxidative stress by inducing the expression of genes involved in the stress response. nih.govasm.org These include antioxidant enzymes, DNA repair enzymes, and heat shock protein 70 (Hsp70). nih.govasm.org In human hepatocellular carcinoma cells, an increase in this compound levels is observed upon exposure to arsenite, a known inducer of oxidative stress. researchgate.net This increase helps to reprogram the translation of messenger RNAs (mRNAs) to favor the synthesis of proteins involved in managing the stress. nih.gov The absence of this compound can lead to an atypical oxidative stress response, characterized by slightly elevated ROS levels and increased sensitivity to agents like hydrogen peroxide. nih.gov

In some contexts, the presence of queuine has been shown to regulate the production or management of ROS, protecting cells from arsenite-induced ROS increases. researchgate.net This suggests a direct role for this compound in maintaining redox balance and mitigating the damaging effects of oxidative insults.

Involvement in Mitochondrial Stress Responses and Function

Mitochondria, the primary sites of cellular respiration, are also major sources of endogenous ROS and are central to the cellular stress response. This compound has been identified as a master regulator of the mitochondrial stress response. nih.govbiorxiv.org Its presence is crucial for normal mitochondrial function. nih.gov

Research has demonstrated that during mitochondrial stress, such as that induced by the inhibition of the electron transport chain (ETC), there are dynamic changes in tRNA modifications, including this compound. nih.govbiorxiv.org These modifications fine-tune codon decoding to drive the translation of pathways essential for the stress response, such as the ATF4 pathway and the synthesis of selenoproteins. nih.gov The absence of this compound, achieved through the knockout of the enzymes responsible for its synthesis (QTRT1 and QTRT2), leads to significant mitochondrial dysfunction, metabolic alterations in mitochondria-related pathways, and dysregulated translation. nih.govbiorxiv.org Furthermore, in vitro supplementation with queuine has been shown to rescue mitochondrial dysfunction caused by certain mitochondrial tRNA variants, restoring mitochondrial protein activities, membrane potential, and oxygen consumption rates. nih.gov

Impact on Protein Folding and Unfolded Protein Response Activation

The accurate folding of proteins is essential for their function, and the accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a state known as ER stress and activates the Unfolded Protein Response (UPR). nih.govnih.gov The UPR is a signaling pathway aimed at restoring protein folding homeostasis. nih.govnih.gov

A deficiency in this compound has been directly linked to the induction of the UPR. nih.govnih.gov The deregulation of translation that occurs in the absence of this compound can lead to an accumulation of unfolded or misfolded proteins. nih.govnih.gov This, in turn, triggers ER stress and the subsequent activation of the UPR pathway. nih.govnih.gov This has been observed in both cultured human cell lines and in germ-free mice on a this compound-deficient diet. nih.gov Key markers of the UPR, such as the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), are found to be increased in this compound-depleted cells. nih.gov These findings establish a clear link between the nutritional availability of queuine, the proper modification of tRNAs, and the maintenance of protein quality control within the cell. nih.govresearchgate.net

Protection of tRNAs Against Stress-Induced Cleavage

During cellular stress, specific endoribonucleases can cleave tRNAs, leading to the generation of tRNA-derived fragments (tRFs) or tRNA halves. nih.govnih.gov This stress-induced cleavage can inhibit protein synthesis. This compound modification provides a protective shield to its cognate tRNAs—those for Asparagine, Aspartic Acid, Histidine, and Tyrosine—against such cleavage. nih.govnih.govresearchgate.net

This compound's Influence on Cellular Homeostasis and Development

Beyond its role in acute stress responses, this compound also contributes to the long-term maintenance of cellular equilibrium and developmental processes.

Role in Cell Proliferation Control

The relationship between this compound and cell proliferation is complex, with its role appearing to be context-dependent. Under normal growth conditions, the loss of this compound modification does not seem to significantly impact cellular proliferation. nih.govbiorxiv.org However, a notable characteristic of many cancer cells is the hypomodification of tRNAs with this compound, meaning they have lower levels of this modification compared to normal, terminally differentiated cells. portlandpress.comresearchgate.net

This hypomodification in tumor cells is closely associated with malignancy and cell proliferation. portlandpress.comresearchgate.net Research on breast cancer cells has shown that the knockout of QTRT1, the enzyme essential for this compound modification, can suppress cell proliferation and reduce tumor growth in mouse models. nih.govnih.gov This suggests that while not essential for the proliferation of normal cells, the this compound modification pathway may be a critical factor in the context of cancer, where it can influence the expression of genes involved in cell proliferation and adhesion. nih.govnih.gov Therefore, this compound may act as a negative modulator of cell proliferation in certain cellular states, and its deficiency is linked to the uncontrolled growth characteristic of cancer. portlandpress.com

Data Tables

Table 1: Effect of this compound on Cellular Stress Response Components

Stress Condition Cellular Component/Pathway Observed Effect of this compound Presence/Supplementation Reference
Oxidative Stress (general) Antioxidant Enzyme Activities Increased nih.gov
Oxidative Stress (Arsenite) Reactive Oxygen Species (ROS) Reduced levels researchgate.net
Mitochondrial Stress (ETC Inhibition) ATF4 Pathway Translation Driven/Fine-tuned nih.gov
Mitochondrial Dysfunction Mitochondrial Membrane Potential Restored nih.gov
This compound Depletion Unfolded Protein Response (UPR) Activation is suppressed nih.govnih.gov
This compound Depletion Phosphorylation of eIF2α Reduced nih.gov
Stress-Induced Cleavage Angiogenin-mediated tRNA cleavage Protected against nih.govresearchgate.net

Table 2: Role of this compound in Cell Proliferation

Cell Type Condition Effect of this compound Deficiency/QTRT1 Knockout Reference
Normal Cells Standard Growth No significant impact on proliferation nih.govbiorxiv.org
Breast Cancer Cells (MCF7) In vitro & In vivo Suppressed cell proliferation and tumor growth nih.govnih.gov
Various Tumor Cells Malignancy Associated with hypomodification (lower this compound levels) portlandpress.comresearchgate.net

Mentioned Compounds

Dynamic Changes in this compound Levels During Differentiation and Aging

The modification of transfer RNA (tRNA) with this compound is a dynamic process, with levels of Q-tRNA fluctuating in response to cellular development and the aging process. In terminally differentiated somatic cells, the tRNAs of the "Q-family"—those that can accept queuine—are typically fully modified. portlandpress.com Conversely, a state of hypomodification, where these tRNAs lack this compound, is often associated with periods of rapid cell proliferation and is a characteristic feature of malignancy. portlandpress.com

Studies in the slime mold Dictyostelium discoideum have indicated that this compound is involved in processes of cell aggregation and development. nih.gov Furthermore, research in Trypanosoma brucei has demonstrated that tRNA Q levels can change dynamically in response to the availability of certain nutrients, such as amino acids. nih.gov Specifically, low levels of tyrosine were found to increase the this compound content in all relevant tRNAs. nih.gov This suggests a mechanism where nutrient status can directly influence the this compound modification landscape.

During the aging process, a decline in queuine availability or utilization may contribute to cellular stress. Queuine depletion has been linked to protein misfolding, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, all of which are hallmarks of cellular aging and neurodegeneration. nih.govembopress.org In mouse models, a lack of queuine is associated with features of cognitive decline, highlighting its importance in maintaining neuronal health over the lifespan. nih.gov

Impact on Neurotransmitter Synthesis and Neuronal Function

Beyond neurotransmitter synthesis, this compound is integral to proper brain function, including learning and memory. bioengineer.orgembopress.orgresearchgate.net Studies using knockout mouse models, where the QTRT1 gene responsible for inserting queuine into tRNA is deleted, have revealed significant learning and memory deficits. embopress.orgresearchgate.net The absence of Q-tRNA modification in these mice leads to altered neuronal cytoarchitecture in the hippocampus, a brain region crucial for memory formation. embopress.orgnih.gov Ribosome profiling analysis in the hippocampus of these deficient mice showed that the loss of this compound disrupts the normal speed and rhythm of protein translation, leading to ribosome stalling. embopress.org This translational stress impairs neuronal cognitive functions, with some studies noting that female mice are more severely affected by the loss of Q-tRNA than males. embopress.orgresearchgate.net

Associations with Neurodegenerative Processes

A growing body of evidence links disruptions in this compound metabolism to the pathology of several neurodegenerative diseases. nih.govnih.gov The foundational role of queuine in preventing protein aggregation and mitochondrial impairment is particularly relevant, as these are common features of neurodegeneration. nih.gov When queuine is depleted, the resulting deregulation of protein translation can trigger ER stress and the unfolded protein response, contributing to neuronal dysfunction. nih.govembopress.org

Specific research findings have associated this compound deficiency with conditions such as Parkinson's disease (PD), Alzheimer's disease (AD), multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS). nih.govnih.gov

Parkinson's Disease: The connection between this compound and dopamine (B1211576) synthesis via the BH4 pathway is highly relevant to PD, which is characterized by dopamine deficiency. nih.govnih.gov In vitro models of PD have shown that treatment with a synthetic queuine analog can increase neuronal survival and decrease the hyperphosphorylation of alpha-synuclein, a key event in the formation of Lewy bodies. nih.gov

Alzheimer's Disease: In vitro models of AD have also demonstrated a neuroprotective effect of queuine treatment. nih.gov

Multiple Sclerosis: Administration of a synthetic substrate for the queuine-inserting enzyme, TGT, has been shown to lead to remission in a mouse model of MS. nih.govnih.gov

Amyotrophic Lateral Sclerosis: Mutations in the gene for angiogenin (B13778026) are known to be linked to ALS and PD pathologies. nih.gov It has been reported that a lack of angiogenin leads to the downregulation of the TGT enzyme complex, resulting in reduced this compound levels. nih.gov

These findings collectively suggest that maintaining adequate this compound levels is a promising target for therapeutic strategies against a range of neurodegenerative and neuropsychiatric conditions. nih.gov

This compound in Inter-Kingdom Communication: Host-Microbe Interactions

This compound is a central molecule in the intricate communication between a host and its resident microbes. This interaction is defined by the fact that eukaryotes, including humans, cannot synthesize the queuine base de novo. portlandpress.comwikipedia.org They are entirely dependent on acquiring it from external sources, primarily as a micronutrient from the gut microbiota and to a lesser extent from diet. embopress.orgnih.govpnas.org This dependency establishes a direct link between the metabolic activity of gut bacteria and the host's translational machinery. nih.gov

Microbiome-Derived Queuine as a Nutritional Factor for Host Translation

Queuine produced by gut bacteria is absorbed by the host and serves as a crucial nutritional factor for the proper functioning of protein synthesis. embopress.orgpnas.orgresearchgate.net Once absorbed, queuine is incorporated into the wobble position (position 34) of the anticodon loop of specific tRNAs for aspartic acid, asparagine, histidine, and tyrosine. nih.govnih.govembopress.org This modification is catalyzed by the tRNA-guanine transglycosylase (TGT) enzyme complex. nih.gov

The presence of this compound in these tRNAs is critical for maintaining the fidelity and efficiency of mRNA translation. nih.govnih.gov It ensures that the genetic code is read correctly and helps to regulate the speed of translation. embopress.org When queuine is scarce, as can occur in germ-free animals or those on a queuine-deficient diet, the resulting hypomodified tRNAs lead to a deregulation of protein synthesis. embopress.orgembopress.org This can cause an accumulation of misfolded proteins, which in turn triggers cellular stress responses such as the unfolded protein response (UPR) and ER stress, impacting cellular homeostasis and host health. nih.govembopress.orgembopress.org The health of the gut microbiome is therefore intricately linked to the host's ability to conduct accurate and efficient protein translation. embopress.org

Influence on Pathogen Virulence Mechanisms

This compound is not only important for the host but also plays a significant role in the physiology of bacteria, including their ability to cause disease. Research has revealed that this compound modification acts as a widespread regulatory mechanism controlling biofilm formation and virulence in a variety of bacterial pathogens, affecting both Gram-positive and Gram-negative species. inta-csic.esnih.govoup.comnih.gov

The modification of tRNA with this compound can increase the expression of genes that are enriched in specific "NAU" codons. inta-csic.es In many pathogenic bacteria, these particular genes are involved in virulence and the formation of biofilms—structured communities of bacteria that are resistant to antibiotics and host immune responses. inta-csic.esnih.gov

Specific findings include:

In Shigella flexneri, the causative agent of bacillary dysentery, the TGT enzyme that incorporates queuine into tRNA is recognized as a key regulator of virulence. portlandpress.comasm.org A reduction in TGT activity leads to a strong decrease in the bacterium's virulence. portlandpress.comasm.org

Bioinformatic and experimental data suggest that this compound enhances the virulence of most human pathogenic bacteria. nih.gov

this compound has also been implicated in the virulence of the eukaryotic parasite Entamoeba histolytica, the cause of amebic dysentery. nih.govasm.org

These discoveries highlight tRNA Q-modification as a potential target for developing new antimicrobial therapies aimed at inhibiting bacterial virulence and biofilm formation. inta-csic.esoup.com

Moonlighting Functions of this compound Biosynthetic Enzymes

Challenging the classic "one gene, one enzyme, one function" model, some proteins can perform multiple, unrelated functions. nih.govplos.org Such "moonlighting" proteins are found across all kingdoms of life. nih.govbiorxiv.org A prime example within the this compound pathway is the bacterial enzyme QueE. nih.govplos.org

In Escherichia coli, QueE's primary role is to catalyze a step in the de novo biosynthesis of this compound. biorxiv.org However, under certain stress conditions, such as exposure to specific cationic antimicrobial peptides, QueE takes on a secondary function as a cell division regulator. plos.orgbiorxiv.orgnih.gov This stress triggers a strong activation of the PhoQ/PhoP signaling system, which in turn upregulates the expression of QueE. plos.orgnih.gov

When cellular levels of QueE become high, the enzyme co-localizes with FtsZ, a central protein in the bacterial cell division machinery. plos.orgnih.gov This interaction with FtsZ blocks the process of septation, preventing the cells from dividing and causing them to grow into long filaments. plos.orgbiorxiv.org This filamentous growth is a dose-dependent effect of QueE levels. nih.gov

Detailed mutagenesis studies have established that the catalytic activity of QueE required for this compound biosynthesis is separate and dispensable for its role in regulating cell division. plos.orgbiorxiv.org Researchers have pinpointed specific amino acid residues and a unique region within the E. coli QueE protein that are necessary for the moonlighting function but not for its primary enzymatic role. plos.orgbiorxiv.org This dual function is conserved in QueE orthologs from closely related enterobacteria like Salmonella typhimurium and Klebsiella pneumoniae, but not in more distant relatives, suggesting this mode of stress response and cell division regulation is widespread among certain bacterial groups. plos.orgnih.gov This versatility allows QueE to link RNA metabolism and protein translation with fundamental processes like stress response and cell division. plos.org

QueE as a Regulator of Bacterial Cell Division and Filamentation

The enzyme QueE, a critical component in the de novo biosynthesis of this compound (Q), has been identified as a moonlighting protein with a secondary function as a regulator of bacterial cell division. nih.govbiorxiv.orgnih.gov This regulatory role is distinct from its enzymatic activity in the Q-biosynthesis pathway. nih.gov Under certain stress conditions, such as exposure to cationic antimicrobial peptides, the expression of QueE is significantly upregulated. nih.govbiorxiv.org This increase in cellular QueE levels leads to its co-localization with the FtsZ protein at the septal site, a critical juncture for cell division. nih.gov By binding to the cell division machinery, QueE effectively blocks septation, resulting in the formation of long, heterogeneous filaments. nih.govbiorxiv.org

This QueE-mediated filamentation is a dose-dependent phenomenon; as the expression of QueE increases, so does the average cell length. nih.govbiorxiv.org This response is considered an adaptive strategy to stress, rather than a sign of cell death. nih.govbiorxiv.org The mechanism of septation inhibition by QueE occurs after the formation of the Z-ring and is independent of the SOS response, a general DNA damage response pathway. nih.govbiorxiv.org

Research has pinpointed specific amino acid residues and a distinct region within the E. coli QueE protein (EcQueE) that are essential for its cell division regulatory function but are not required for its role in this compound biosynthesis. nih.gov This discovery underscores the dual-function nature of QueE, where its two roles are genetically and functionally separable. nih.govbiorxiv.org The ability of QueE to induce filamentation has been observed to be conserved among enterobacteria like Salmonella typhimurium and Klebsiella pneumoniae, but not in more distantly related bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, suggesting a degree of evolutionary specificity to this regulatory mechanism. nih.govnih.gov

Table 1: Functional Aspects of QueE in Bacterial Cell Regulation

FeatureDescriptionReferences
Primary Function Catalyzes the conversion of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) to 7-carboxy-7-deazaguanine (B3361655) (CDG) in the this compound biosynthesis pathway. nih.govbiorxiv.org
Secondary Function Acts as a regulator of cell division, leading to filamentation under stress conditions. nih.govbiorxiv.orgnih.gov
Mechanism of Regulation Upregulated QueE co-localizes with FtsZ at the septal ring, inhibiting cell division. nih.gov
Inducing Condition Strong activation of the PhoQ/PhoP two-component signaling system, for example, by cationic antimicrobial peptides. nih.govbiorxiv.org
Functional Independence The role in cell division is independent of its catalytic activity in Q-biosynthesis. nih.govbiorxiv.org
Conservation The filamentation-inducing function is conserved in some enterobacteria but not all bacteria. nih.govnih.gov

Characterization of Dual-Function Enzyme Mechanisms

The enzyme QueE serves as a prime example of a moonlighting protein, a class of proteins that perform two or more distinct and unrelated functions. nih.govbiorxiv.orgnih.gov In the context of this compound, QueE's dual roles are intrinsically linked to cellular physiology, connecting tRNA modification and stress response to the fundamental process of cell division. nih.govbiorxiv.org

The primary enzymatic function of QueE is well-established within the this compound biosynthesis pathway, where it acts as a 7-carboxy-7-deazaguanine (CDG) synthase. nih.govbiorxiv.org This catalytic activity is crucial for producing a precursor necessary for the final this compound molecule. nih.govbiorxiv.orgbiorxiv.org Crystal structures of QueE from various bacteria have provided detailed insights into its catalytic mechanism. nih.govbiorxiv.org

The secondary, non-enzymatic function of QueE as a cell division regulator is triggered by an increase in its cellular concentration. nih.govbiorxiv.org This elevated expression is often a response to environmental stressors, which are sensed by systems like the PhoQ/PhoP two-component system. nih.govnih.gov The ability of QueE to switch or acquire a new function based on its expression level is a key characteristic of its dual-function mechanism.

Site-directed mutagenesis studies have been instrumental in dissecting the two functions of QueE. By altering specific amino acids in the catalytic active site, researchers have been able to create QueE variants that are deficient in Q-biosynthesis but still capable of inducing filamentation, and vice versa. nih.gov This demonstrates that the two functions are structurally and mechanistically distinct. A specific region within the E. coli QueE protein has been identified as being responsible for its ability to regulate cell division. nih.gov

The existence of dual-function enzymes like QueE challenges the traditional "one gene, one enzyme, one function" paradigm. biorxiv.orgnih.gov It highlights an evolutionary strategy for expanding the functional repertoire of a proteome without increasing the number of genes. In the case of QueE, it provides a direct link between metabolic status (as reflected by the Q-biosynthesis pathway) and cell cycle progression, allowing bacteria to pause division in response to particular environmental stresses. nih.govbiorxiv.org

Table 2: Key Research Findings on QueE's Dual-Functionality

Research FindingImplication for Dual-Function MechanismReferences
Upregulation under stress Demonstrates that the secondary function is conditionally expressed in response to environmental cues. nih.govnih.gov
Co-localization with FtsZ Reveals the physical interaction underlying the cell division inhibition function. nih.gov
Site-directed mutagenesis Confirms that the catalytic and regulatory functions are structurally separable. nih.govbiorxiv.org
Independence of Q-biosynthesis pathway Shows that the regulatory role is not a downstream effect of its enzymatic product. nih.govbiorxiv.org
Conservation in enterobacteria Suggests a shared evolutionary pressure for this dual-functionality in certain bacterial lineages. nih.govnih.gov

Advanced Methodologies for Queuosine Research

High-Throughput Detection and Quantification Techniques for Queuosine and its Derivatives

The accurate measurement of this compound modification levels is crucial for understanding its biological significance. Traditional methods have often been limited in throughput, sensitivity, or resolution. However, several advanced techniques now allow for robust and detailed analysis of this compound in various biological samples. oup.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of modified nucleosides, including this compound and its derivatives. qub.ac.uknih.gov This method typically involves the enzymatic hydrolysis of total RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. biorxiv.orgnih.gov

The process begins with the isolation and purification of RNA from biological samples. qub.ac.uk This RNA is then completely digested into its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting mixture of nucleosides is separated using a reversed-phase column. nih.govnih.gov The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific fragmentation transitions for each nucleoside of interest. qub.ac.uknih.gov This allows for the precise identification and quantification of this compound, its glycosylated forms like mannosyl-queuosine (manQ) and galactosyl-queuosine (galQ), and its free base precursor, queuine (B138834). qub.ac.uknih.gov

Validated LC-MS/MS methods have demonstrated excellent linearity and a low limit of quantification, enabling the detection of these compounds at sub-micromolar concentrations in complex biological matrices like cell extracts and human plasma. qub.ac.ukbiorxiv.org

Table 1: Key Characteristics of LC-MS/MS for this compound Analysis

FeatureDescription
Principle Separation of enzymatically digested nucleosides by liquid chromatography followed by detection and quantification based on mass-to-charge ratio and specific fragmentation patterns.
Sample Type Purified total RNA, biofluids (e.g., plasma, urine). qub.ac.uknih.gov
Analytes Detected This compound (Q), Queuine (q), Mannosyl-queuosine (manQ), Galactosyl-queuosine (galQ), and other modified nucleosides. qub.ac.uknih.gov
Key Advantage High sensitivity, high specificity, and ability to quantify a wide range of modified nucleosides simultaneously. nih.govnih.gov
Limitation Destroys the RNA sequence context; cannot provide information on the modification status of a specific tRNA molecule. oup.com

Acryloylaminophenyl boronic acid (APB) gel electrophoresis is an affinity-based method used to separate and quantify this compound-modified tRNAs from their unmodified counterparts. oup.comoup.com The technique is based on the specific interaction between the boronic acid incorporated into the polyacrylamide gel and the cis-diol group present in the cyclopentenediol ring of the this compound base. nih.govnih.gov

Under denaturing conditions, the boronyl groups within the gel form transient, stable diester complexes with the cis-diols of this compound. nih.gov This interaction retards the migration of Q-modified tRNA through the gel compared to the faster-migrating unmodified tRNA, which lacks the cis-diol moiety. nih.govgenscript.com After separation by electrophoresis, the specific tRNAs are identified and quantified using Northern blotting with a labeled probe complementary to the tRNA of interest. oup.comnih.gov This allows for the determination of the percentage of a specific tRNA population that is modified with this compound. oup.com While effective for this compound, this standard APB gel method does not separate the glycosylated derivatives, manQ and galQ, from the unmodified tRNA. However, a modified approach using acid denaturing gels can separate these glycosylated forms based on the positive charge of their secondary amine group, which slows their migration. nih.govgenscript.com

To overcome the limitation of methods that cannot pinpoint the modification site within the RNA sequence, high-throughput sequencing approaches have been developed. One such method is the Periodate-dependent Analysis of this compound and Sulfur modification sequencing (PAQS-seq) . researchgate.netnih.gov This technique enables single-base resolution profiling of Q-modification in tRNAs from biological RNA samples. researchgate.netnih.gov

The PAQS-seq method involves treating total RNA with sodium periodate. Periodate oxidizes the cis-diol in the this compound base, and this chemical alteration leads to specific deletion signatures in the subsequent RNA-sequencing data at the modification site. oup.comresearchgate.netnih.gov By comparing the deletion fractions in periodate-treated versus untreated samples, the presence and relative abundance of this compound at position 34 of specific tRNAs can be determined. researchgate.net A significant advantage of PAQS-seq is its ability to assess Q-modification at the level of individual tRNA isodecoders and its unexpected utility in also detecting certain 2-thio-modifications. researchgate.netnih.govoup.com

Another powerful technique is direct RNA sequencing using nanopore technology . nih.govnih.gov This method sequences native RNA molecules directly, without the need for reverse transcription or amplification. nih.govspringernature.com As the RNA strand passes through a protein nanopore, it causes characteristic disruptions in an electrical current. RNA modifications like this compound and its precursors (preQ₀ and preQ₁) produce distinct electrical signals compared to the canonical guanosine (B1672433) base. oup.comnih.govnih.gov By comparing the raw signal data from potentially modified tRNAs with that of unmodified synthetic tRNAs, researchers can detect and identify these modifications with high accuracy at single-base resolution. nih.govresearchgate.net

Investigating cellular heterogeneity in tRNA modification requires techniques with single-cell resolution. The Plasmonic Affinity Sandwich Assay (PASA) is a highly sensitive method designed for the facile and sensitive determination of Q-modified tRNAs in single living cells. acs.orgresearchgate.net

This approach uniquely combines three key elements:

Plasmon-Enhanced Raman Scattering (PERS) Detection: Provides ultrahigh detection sensitivity. acs.org

Base-Pairing Affinity In-Cell Microextraction: Utilizes sequence-complementary DNA probes as "fishing hooks" to specifically capture target tRNAs within a single cell. acs.org

Affinity Labeling Nanotags: Employs nanotags functionalized with boronate affinity agents or molecularly imprinted polymers to selectively recognize and bind to individual Q modifications, including this compound, galactosyl-queuosine (Gal-Q), and mannosyl-queuosine (Man-Q). acs.orgresearchgate.net

The combination of specific extraction and highly selective labeling, coupled with sensitive plasmonic detection, allows PASA to measure Q-modifications even in cells where they are present at very low levels, offering a significant advantage over bulk analysis methods like LC-MS. acs.org

Functional Genomics and Proteomics Approaches

Understanding the functional consequences of this compound modification requires methods that can link its presence to downstream cellular processes, particularly protein synthesis.

Ribosome profiling is a genome-wide technique that provides a "snapshot" of all the ribosomes active in a cell at a specific moment. nih.govnih.gov The method is based on the deep sequencing of ribosome-protected mRNA fragments (known as ribosome footprints), which are typically around 28-30 nucleotides long. nih.govyoutube.com The number of footprints mapping to a particular mRNA reflects the rate of its translation, and the distribution of footprints along a coding sequence reveals the local speed of the translating ribosome. nih.govnih.gov

This technique has been instrumental in elucidating the functional role of this compound in translation. By comparing ribosome profiling data from cells with Q-modified tRNAs to data from Q-deficient cells (e.g., from germ-free mice on a queuine-deficient diet or knockout cell lines), researchers can measure the effect of this compound on translation. researchgate.netnih.gov Regions of the mRNA where ribosomes move slowly will accumulate a higher density of footprints. nih.gov Studies using this method have shown that this compound modification can modulate translational speed in a codon-dependent manner. For instance, the presence of Q34 in the corresponding tRNA has been shown to increase the translation speed of C-ending codons for histidine and aspartic acid, while decreasing the speed for U-ending codons for asparagine and tyrosine. researchgate.net This demonstrates that this compound fine-tunes the decoding process, linking the nutritional availability of queuine to the regulation of the cellular translatome. nih.gov

Table 2: Application of Ribosome Profiling in this compound Research

Parameter MeasuredFindingImplication
Ribosome Occupancy Differential density of ribosome footprints on specific codons (e.g., NAC vs. NAU) between Q-sufficient and Q-deficient cells. researchgate.netThis compound modulates the speed of translation elongation at specific codons.
Translational Efficiency (TE) Comparison of ribosome footprint abundance to mRNA abundance reveals changes in the overall translation rate of specific transcripts. nih.govplos.orgQ-modification can regulate the expression of specific sets of proteins, linking nutrient status to proteome homeostasis. nih.gov
Translational Fidelity Analysis of ribosome pausing and frameshifting events. Q-modification helps prevent +1 frameshifting at NAU codons. nih.govThis compound is important for maintaining the correct reading frame during protein synthesis.

Structural and Mechanistic Investigations of this compound-Modifying Enzymes and Their Substrates

The biosynthesis and modification of this compound are carried out by a series of specialized enzymes, and understanding their structure and mechanism is crucial for comprehending the role of this complex nucleoside.

tRNA-Guanine Transglycosylase (TGT) is a key enzyme that catalyzes the exchange of guanine (B1146940) at the wobble position (position 34) of specific tRNAs with a queuine precursor. In prokaryotes, such as Zymomonas mobilis, TGT is a homodimer that incorporates preQ1. rcsb.orgebi.ac.uk The crystal structure of Z. mobilis TGT (PDB ID: 2BBF, 1P0D, 6YGY) reveals a (β/α)8 barrel fold with a zinc-binding domain that is important for dimerization. rcsb.orgebi.ac.ukwwpdb.orgwwpdb.orgnih.gov The enzyme recognizes the U33G34U35 sequence in the anticodon loop of the tRNA substrate. researchgate.net

In eukaryotes, TGT is a heterodimer composed of a catalytic subunit, QTRT1, and a non-catalytic subunit, QTRT2. nih.govnih.gov The human TGT has been structurally characterized, both in its apo form and in complex with RNA (PDB ID: 7NQ4, 8OMR). nih.govrcsb.orgrcsb.org These studies have shown that the reaction proceeds through a covalent enzyme-RNA intermediate, where a catalytic aspartate in QTRT1 attacks the C1' of the ribose at position 34, leading to the release of guanine. nih.gov The non-catalytic QTRT2 subunit plays a crucial role in binding the tRNA substrate, ensuring specificity. nih.govrcsb.org The eukaryotic enzyme directly incorporates the queuine base into the tRNA. portlandpress.com

S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) is a bacterial enzyme that catalyzes the transfer of the ribosyl moiety from S-adenosylmethionine (AdoMet) to the preQ1-modified tRNA, forming epoxythis compound (oQ). acs.orgnih.gov This is an unusual reaction as AdoMet typically serves as a methyl group donor. Kinetic studies of E. coli QueA have revealed an ordered sequential bi-ter kinetic mechanism. acs.orgnih.govacs.org In this mechanism, the preQ1-tRNA substrate binds first, followed by AdoMet. acs.orgnih.gov The products are then released in the order of adenine, methionine, and finally the oQ-tRNA. acs.orgnih.gov

7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE) is a radical S-adenosyl-l-methionine (SAM) enzyme involved in the early steps of this compound biosynthesis in bacteria. nih.govwikipedia.org It catalyzes the conversion of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) to 7-carboxy-7-deazaguanine (CDG). nih.govuniprot.orguniprot.org The enzyme contains a [4Fe-4S] cluster that is essential for its catalytic activity. nih.govuniprot.orguniprot.org The reaction is initiated by the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate, leading to a complex ring contraction to form CDG. nih.gov Interestingly, besides its role in this compound biosynthesis, E. coli QueE has been shown to have a "moonlighting" function as a cell division regulator under certain stress conditions.

The substrates for these enzymes are highly specific. TGT recognizes tRNAs for asparagine, aspartic acid, histidine, and tyrosine that have a guanine at the wobble position. portlandpress.com QueA acts on these same tRNAs but only after they have been modified with preQ1. acs.org The substrate for QueE is 6-carboxy-5,6,7,8-tetrahydropterin, a derivative of GTP. nih.gov The further modification of this compound to glutamyl-queuosine (gluQ) in some bacteria is catalyzed by a truncated aminoacyl-tRNA synthetase-like enzyme, which attaches a glutamic acid to the cyclopentene (B43876) ring of this compound. acs.org

Evolutionary and Comparative Perspectives of Queuosine

Evolutionary Drivers of Queuosine Modification Conservation

The widespread presence of this compound (Q) in the transfer RNA (tRNA) of bacteria and most eukaryotes points to a strong evolutionary pressure for its conservation. The primary driver for this conservation lies in its fundamental role in optimizing the process of protein synthesis. This compound modification at the wobble position (position 34) of the anticodon in tRNAs for asparagine, aspartic acid, histidine, and tyrosine enhances both the efficiency and fidelity of translation. nih.govresearchgate.netembopress.orgpnas.org This optimization is crucial for cellular fitness, as accurate and rapid protein synthesis is essential for virtually all biological processes.

One of the key selective advantages conferred by this compound is the fine-tuning of codon decoding. In many organisms, tRNAs with a guanine (B1146940) (G) at the wobble position show a preference for codons ending in cytosine (NAC). The modification of this guanine to this compound can alter this preference, often leading to a more balanced or even preferential decoding of codons ending in uracil (B121893) (NAU). nih.govresearchgate.net This ability to modulate codon recognition allows for a more efficient translation of a wider range of genes, which is particularly advantageous for organisms with diverse gene expression needs. The evolutionary pressure to maintain this translational flexibility is a significant factor in the conservation of the this compound modification pathway.

The evolution of this compound biosynthesis and salvage pathways also reflects adaptation to different lifestyles and environments. While most bacteria can synthesize this compound de novo, all eukaryotes and some bacteria lack this ability and must acquire queuine (B138834) (the base of this compound) or its precursors from their environment, a process known as salvage. nih.govnih.gov The loss of the de novo synthesis pathway in eukaryotes and the evolution of sophisticated salvage mechanisms highlight a deep-seated host-microbe co-evolution. Eukaryotes have become dependent on their gut microbiota or dietary sources for this crucial micronutrient. nih.govwikipedia.org

In pathogenic and symbiotic bacteria, the evolution of this compound salvage pathways is particularly evident. For instance, obligate intracellular pathogens like Chlamydia trachomatis have lost the genes for de novo synthesis and have evolved transporters to specifically salvage queuine from their host cells. nih.govmicrobiologyresearch.org The facultative intracellular pathogen Bartonella henselae presents a fascinating case of an evolutionary transition, possessing salvage machinery that can utilize both the bacterial precursor preQ₁ and the eukaryotic salvage substrate queuine. nih.govbiorxiv.orgbiorxiv.org This adaptation minimizes the metabolic cost of synthesizing a complex molecule by exploiting the host's resources, providing a clear evolutionary advantage for survival within a host organism.

Interspecies and Intraspecies Variation in this compound Modification Levels

Significant variation in the presence and levels of this compound modification exists across and within species, reflecting diverse evolutionary strategies and physiological states.

Interspecies Variation:

The most fundamental interspecies variation lies in the source of queuine. The majority of bacteria synthesize this compound de novo, while eukaryotes are entirely reliant on salvage from their diet or gut microbiome. nih.gov This dichotomy establishes a fundamental dependency of eukaryotes on bacteria for this modified nucleoside.

Among bacteria, there is also notable variation. While many, like Escherichia coli, can both synthesize and salvage this compound precursors, some, particularly intracellular pathogens and symbionts, have lost the synthetic pathway and rely solely on salvage. nih.gov The type of salvaged precursor can also differ. For example, Chlamydia trachomatis has evolved to directly salvage queuine, the form available in its eukaryotic host, whereas the gut bacterium Clostridioides difficile salvages the bacterial precursor preQ₁. pnas.org

Intraspecies Variation:

Within a single species, the levels of this compound modification are not static and can vary depending on developmental stage, environmental conditions, and tissue type.

Developmental Stage: In Drosophila melanogaster, the levels of this compound-modified tRNAs change significantly during development, suggesting a role in regulating gene expression during metamorphosis. nih.gov

Nutrient Availability: In the protozoan parasite Trypanosoma brucei, the level of this compound in tRNA is dynamically regulated by the concentration of specific amino acids, particularly tyrosine, in the growth medium. nih.gov

Tissue-Specific Levels: In mammals, this compound levels can vary between different tissues. For instance, the brain has been observed to have high levels of this compound modification, which has been linked to its role in neuronal function. embopress.org

Stress Response: this compound levels have been shown to change in response to various stressors. In human cells, this compound modification can protect its cognate tRNAs from cleavage by ribonucleases during stress. biorxiv.org In E. coli, the absence of this compound has been linked to altered sensitivity to metal stress, with increased resistance to nickel and cobalt and increased sensitivity to cadmium. nih.gov

The following table provides a summary of observed variations in this compound modification:

Organism/SystemType of VariationObserved Change in this compound LevelAssociated Factors
Bacteria vs. EukaryotesInterspeciesPresence of de novo synthesis vs. reliance on salvageEvolutionary divergence
Chlamydia trachomatisInterspecies (within bacteria)Salvages queuine directlyAdaptation to intracellular host environment
Clostridioides difficileInterspecies (within bacteria)Salvages bacterial precursor preQ₁Adaptation to gut environment
Drosophila melanogasterIntraspeciesVaries during developmental stagesRegulation of developmental gene expression
Trypanosoma bruceiIntraspeciesDynamically regulated by amino acid levelsNutrient sensing and metabolic regulation
MouseIntraspeciesHigh levels in the brainNeuronal function and cognition
Human CellsIntraspeciesCan be depleted or repleted based on queuine availabilityStress response, tRNA stability
Escherichia coliIntraspeciesAbsence leads to altered metal sensitivityMetal homeostasis

These variations underscore the dynamic nature of this compound modification and its role as a regulatory hub integrating environmental cues with translational control.

Coevolution of this compound Modification with Genomic Codon Usage

The modification of guanosine (B1672433) to this compound at the wobble position of tRNA has a direct impact on codon recognition, leading to a coevolutionary relationship between this compound levels and the synonymous codon usage bias in genomes. nih.gov This interplay allows for a nuanced regulation of gene expression at the level of translation.

The primary effect of this compound is on the decoding of NAU and NAC codons, which code for asparagine (AAU/AAC), aspartic acid (GAU/GAC), histidine (CAU/CAC), and tyrosine (UAU/UAC). Without this compound, tRNAs with a GUN anticodon often show a strong preference for decoding NAC codons. The presence of this compound can relax this stringency, allowing for more efficient decoding of NAU codons. nih.govresearchgate.net In some systems, this compound modification can even shift the preference towards the NAU codon.

This has led to the concept of "Q-genes," which are genes enriched in NAU codons. The expression of these genes is hypothesized to be particularly sensitive to the levels of this compound-modified tRNA. nih.gov When this compound levels are high, the translation of Q-genes is expected to be more efficient. Conversely, when this compound levels are low, the translation of these genes may be attenuated.

Evidence for the coevolution of this compound and codon usage comes from comparative genomics and experimental studies. For example, analysis of codon usage patterns across different species has shown that shifts in the preference for NAU versus NAC codons can correlate with the presence and activity of the this compound modification machinery. nih.gov

The following table illustrates the general effect of this compound on the decoding of synonymous codons:

Codon Pair (Amino Acid)Decoding by G34-tRNA (unmodified)Decoding by Q34-tRNA (modified)Consequence of Q-modification
AAU/AAC (Asparagine)Prefers AACMore efficient decoding of AAUBalances translation of synonymous codons
GAU/GAC (Aspartic Acid)Prefers GACMore efficient decoding of GAUBalances translation of synonymous codons
CAU/CAC (Histidine)Prefers CACMore efficient decoding of CAUBalances translation of synonymous codons
UAU/UAC (Tyrosine)Prefers UACMore efficient decoding of UAUBalances translation of synonymous codons

This coevolutionary dynamic provides a mechanism for organisms to fine-tune the expression of specific sets of genes in response to changes in the availability of queuine, which in eukaryotes is dependent on diet and the gut microbiome. This links the metabolic state and microbial environment of an organism to the regulation of its proteome.

Divergent Functional Roles in Different Organisms and Translational Systems

The ability of this compound to modulate translation has been harnessed by different organisms for a variety of physiological functions, leading to a diverse array of functional roles across the tree of life.

In Bacteria:

In the bacterial domain, this compound modification is often linked to virulence, stress resistance, and social behaviors like biofilm formation.

Virulence: In the pathogenic bacterium Shigella flexneri, the expression of the master virulence regulator VirF is dependent on this compound-modified tRNA. asm.org Similarly, in Vibrio cholerae, this compound modification is important for tolerance to aminoglycoside antibiotics and for regulating the expression of genes involved in the oxidative stress response. biorxiv.orgresearchgate.net A general mechanism has been proposed where this compound controls the expression of virulence-related genes that are enriched in NAU codons. nih.govinta-csic.esnih.gov

Biofilm Formation: Recent studies have shown that this compound modification plays a significant role in biofilm formation in a range of bacteria, including Escherichia coli and Bacillus subtilis. nih.govresearchgate.netnih.gov This suggests a conserved role for this compound in regulating bacterial community behavior.

Stress Response: Overexpression of this compound biosynthesis genes in E. coli has been shown to increase resistance to various stressors, including heat shock, acid stress, and UV radiation. nih.gov

In Eukaryotes:

In eukaryotes, the functions of this compound are equally diverse, ranging from the regulation of fundamental cellular processes to influencing complex organismal phenotypes.

Metabolism and Stress Response: In mammals, a lack of this compound has been linked to an increased unfolded protein response and endoplasmic reticulum stress, indicating a role in maintaining protein homeostasis. embopress.org The absence of this compound can also lead to mitochondrial dysfunction. nih.govnih.gov

Development and Differentiation: The dynamic changes in this compound levels during the development of Drosophila melanogaster suggest a role in regulating the expression of genes involved in morphogenesis. nih.gov

Neurological Function: Studies in mice have revealed a surprising role for this compound in higher-order brain functions. The loss of this compound modification leads to learning and memory deficits, particularly in female mice. embopress.orgnih.govresearchgate.nettechnion.ac.il This has been linked to ribosome stalling on Q-decoded codons in the hippocampus and a general imbalance in translation elongation speed. nih.gov The connection between this compound and the synthesis of neurotransmitters further underscores its importance in neuronal health. nih.gov

Cancer: Hypomodification of tRNA with this compound is a common feature in some cancer cells. nih.gov While a deficiency in this compound is not thought to be a direct cause of cancer, it may contribute to tumor progression by affecting the expression of key regulatory proteins like p53 and Akt. nih.gov

These divergent roles highlight how a single molecular modification in the translational machinery can be co-opted over evolutionary time to regulate a wide spectrum of biological processes, from bacterial pathogenesis to cognitive function in mammals.

Q & A

What experimental approaches are used to determine the biosynthetic pathway of queuosine in prokaryotes and eukaryotes?

Answer: The this compound (Q) biosynthetic pathway involves multi-step enzymatic reactions, which can be dissected using genetic knockouts, isotopic labeling, and heterologous expression systems. In E. coli, deletion strains lacking key genes (e.g., queE) are cultured alongside wild-type strains to identify pathway intermediates . For eukaryotes, which lack Q biosynthesis genes, studies rely on tracing salvaged precursors (e.g., queuine) from dietary or microbial sources using LC-MS or isotopic tracing . Recent work also employs B12-dependent protein identification methods to map Q-related enzymes .

How can this compound modifications in tRNA be detected and quantified at single-base resolution?

Answer: High-throughput methods like PAQS-seq (Periodate-dependent Analysis of this compound and Sulfur modification sequencing) exploit periodate oxidation to create deletion signatures at Q-modified sites in RNA-seq data . Nanopore direct RNA sequencing further enables native tRNA profiling, distinguishing Q and its precursors (preQ0/preQ1) without chemical treatment . For validation, Northern blotting with APB gels or LC-MS quantifies modification levels .

What functional roles does this compound play in tRNA decoding accuracy and translation efficiency?

Answer: Q stabilizes codon-anticodon interactions in the wobble position (tRNA-Asp/Asn/His/Tyr), reducing frameshifting and misreading. For example, Q-modified tRNAs preferentially decode NAC codons (e.g., GAC over GAU), as shown by molecular dynamics simulations . In Entamoeba histolytica, Q-deficient tRNAs impair oxidative stress response by reducing Hsp70 and antioxidant enzyme synthesis . Q also enhances translation fidelity under stress by regulating ribosome stalling .

Why do this compound-deficient mice exhibit neural-specific phenotypes despite normal systemic development?

Answer: this compound is enriched in brain tissues, where it regulates NAY codon decoding for neuronal proteins. Knockout mice show cognitive deficits but no systemic abnormalities, suggesting tissue-specific roles in neurodevelopment . Q salvaging via the gut microbiome is critical, as queuine (Q precursor) protects against neurodegeneration by maintaining BH4 stability, a cofactor for tyrosine synthesis .

How do methodological differences in detecting this compound lead to contradictory data on its modification levels?

Answer: Discrepancies arise from varying pH sensitivity (e.g., Q salvage activity drops below pH 6.8 ) and technique limitations. For example, Northern blotting may underestimate Q levels due to incomplete APB gel binding , while PAQS-seq overcomes this with deletion-based profiling . Cross-validation using multiple methods (e.g., LC-MS + sequencing) is recommended .

What advanced strategies address the challenges in studying this compound’s role in bacterial virulence?

Answer: In Entamoeba histolytica, silencing tRNA-guanine transglycosylase (EhTGT) blocks Q incorporation, linking Q to virulence attenuation . For Streptococcus pneumoniae phages, comparative genomics identifies Q-biosynthesis genes in viral genomes, suggesting Q’s role in host-pathogen interactions . Dual RNA-seq of infected host-microbe systems can map Q-dependent gene regulation .

How does the this compound-biosynthetic enzyme QueE regulate bacterial cell division?

Answer: QueE moonlights as a cell division regulator in E. coli, independent of its role in Q synthesis. Structural studies reveal QueE interacts with FtsZ, a tubulin-like protein, to modulate septum formation. Stress conditions (e.g., oxidative stress) shift QueE’s activity from Q synthesis to division control, a mechanism probed via conditional knockouts and time-lapse microscopy .

What experimental designs resolve contradictions in this compound’s impact on codon preference?

Answer: While Q enhances GAC codon recognition in vitro, in vivo studies show variability due to competing modifications (e.g., mannosyl-Q) . Ribosome profiling under controlled queuine levels, paired with tRNA modification mapping, clarifies context-dependent effects . For example, brain-specific Q enrichment skews codon usage in neuronal mRNAs .

How does gut microbiome dependency complicate this compound studies in mammalian models?

Answer: Mammals rely on gut bacteria for queuine, complicating germ-free models. Gnotobiotic mice colonized with Q-producing/-deficient microbes reveal microbiome-driven Q levels in host tRNA . Dietary queuine supplementation rescues Q modification in tissues like the liver, measurable via LC-MS .

What emerging technologies enable dynamic profiling of this compound modifications during stress responses?

Answer: PAQS-seq and nanopore sequencing track Q dynamics in real-time. For example, oxidative stress in E. histolytica upregulates Q-modified tRNAs, detectable via periodate-treated RNA-seq . In human cells, stress-induced changes in 2-thio modifications (detected alongside Q) are profiled using multiplexed sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Queuosine
Reactant of Route 2
Queuosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。